Indoline-2-carboxylic acid
Overview
Description
Indoline-2-carboxylic acid is a member of indoles and a monocarboxylic acid . It is an analogue of indole lacking the C2C3 double bond, but unlike indole, indoline possesses well-separated 1La and 1Lb states . It displays similar fluorescence properties and can be regarded as a fluorescent analogue of proline .
Synthesis Analysis
The synthesis of (2S)-indoline-2-carboxylic acid has been described in a patent . The process involves the reduction of indole-2-carboxylic acid and the S enantiomer can be achieved from the resolution of the racemic mixture with chemical reagents or enzymes . The chiral pool synthesis, emerged recently, will play an important role in the future .
Molecular Structure Analysis
Indoline-2-carboxylic acid has well-separated 1La and 1Lb states . The pH-dependent absorption and fluorescence characteristics of indoline-2-carboxylic acid have been investigated .
Chemical Reactions Analysis
The pH-dependent absorption and fluorescence characteristics of indoline-2-carboxylic acid have been investigated . Ground- and excited-state dissociation constants are determined spectroscopically. Quantum yields and radiative lifetimes are reported, and relaxation mechanisms are explored for both indoline and I2CA .
Physical And Chemical Properties Analysis
The pH-dependent absorption and fluorescence characteristics of indoline-2-carboxylic acid have been investigated . Ground- and excited-state dissociation constants are determined spectroscopically. Quantum yields and radiative lifetimes are reported, and relaxation mechanisms are explored for both indoline and I2CA .
Scientific Research Applications
Spectroscopy and Photophysics : I2CA displays unique fluorescence and photophysical behaviors, making it a potential fluorescent probe in peptides and proteins. Its pH-dependent absorption and fluorescence characteristics have been thoroughly investigated (Allen et al., 2003).
Chemistry and Synthesis : The synthesis and chemistry of I2CA have been explored, providing insights into its properties and derivatives. This research contributes to understanding its potential applications in various fields (Hudson & Robertson, 1967).
One-Pot Cyclization : A novel approach for the synthesis of N-acyl indolines, including I2CA derivatives, has been developed. This method offers efficient, scalable, and cost-effective access to biologically important indolines (Wang et al., 2007).
Proline Mimetic Applications : I2CA derivatives have shown potential as proline mimetics in designing new stable secondary structures, owing to their unique conformational properties in different solvents (Pollastrini et al., 2021).
Photochromism Studies : Studies on I2CA derivatives have contributed to understanding photochromism, which is crucial for developing advanced materials and technologies (Shimizu et al., 1969).
Biocatalysis in Drug Synthesis : I2CA has been synthesized using a biocatalytic approach, demonstrating the potential of using enzymes in pharmaceutical production (Zhang et al., 2019).
Medicinal Chemistry : I2CA and its derivatives have been studied for potential applications in medicinal chemistry, including as ACE inhibitors and in antihypertensive agents (Kim et al., 1983).
Synthesis of Complex Molecules : I2CA is used in the synthesis of complex molecules, including natural products and alkaloids, demonstrating its versatility in organic synthesis (Zhang et al., 2011).
Safety And Hazards
Indoline-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause an allergic skin reaction and is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment .
Future Directions
The chiral pool synthesis, emerged recently, will play an important role in the future . The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs .
properties
IUPAC Name |
2,3-dihydro-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRXNRGSOJZINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868549 | |
Record name | 2,3-Dihydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80868549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indoline-2-carboxylic acid | |
CAS RN |
78348-24-0, 16851-56-2 | |
Record name | (±)-Indoline-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78348-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1)-Indoline-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016851562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoline-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078348240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-indoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOLINE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHU9PQB6S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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